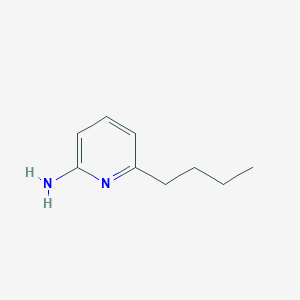

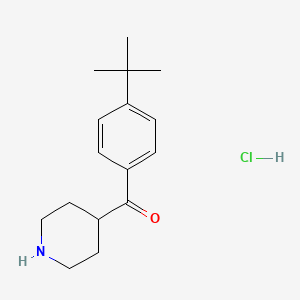

(4-(叔丁基)苯基)(哌啶-4-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include acylation, sulfonation, and substitution reactions. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol. The total yield of this process was reported to be 20.2% . Although this compound is not the same as the one , the synthetic route could provide insights into potential methods for synthesizing (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing that it crystallizes in the monoclinic space group P2(1)/c. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information could be extrapolated to predict the molecular conformation and crystal packing of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride. However, they do mention the use of bases such as triethylamine and LiOH·H2O in the synthesis of related compounds . These bases could potentially be used in the synthesis or further chemical reactions involving the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride are not detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and crystalline structure, can be inferred from spectroscopic and crystallographic data . For example, the solubility of the compound could be influenced by the presence of the tert-butyl group and the piperidine moiety, which could affect its interaction with solvents.

科学研究应用

合成方法

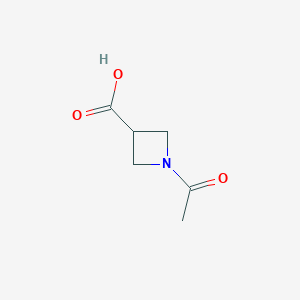

哌啶-4-基甲酮衍生物的合成:哌啶-4-羧酸和碳酸乙酯氯代物被用作起始原料,通过酰胺化、弗里德尔-克拉夫茨酰基化和水合等工艺合成衍生物,如(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐。合成过程以合理的收率为标志,结构通过核磁共振得到证实 郑瑞,2010。

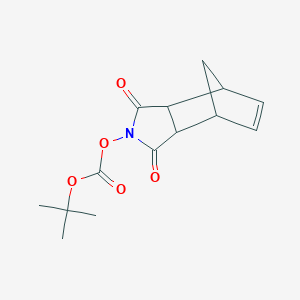

氧钒(V)配合物的合成:合成氧钒(V)配合物,如顺式-2,6-双-(甲醇盐)-哌啶氧钒(V),用于催化目的。它们被用来催化叔丁基过氧化氢 (TBHP) 对烯醇的氧化环化 M. Dönges 等,2014。

化学表征和结构分析

分子和结构分析:通过光谱技术对[1-(2,5-二氯-苯磺酰基)-哌啶-4-基]-(2,4-二氟-苯基)-甲酮肟等化合物进行表征。结构通过 X 射线衍射研究得到证实,表明存在显着的分子相互作用 C. S. Karthik 等,2021。

晶体结构研究:对加合物(如(4-氯苯基)(4-羟基哌啶-1-基)甲酮-(4-氯苯基)(哌啶-1-基)甲酮)的研究揭示了分子取向和分子间相互作用的见解,有助于理解此类化合物的结构特性 B. Revathi 等,2015。

生物和医药研究应用

抗菌应用:某些衍生物,如 2,4-二氟苯基 (哌啶-4-基)甲酮肟衍生物,对致病菌和真菌菌株表现出良好的抗菌活性,表明它们具有作为抗菌剂的潜力 L. Mallesha 和 K. Mohana,2014。

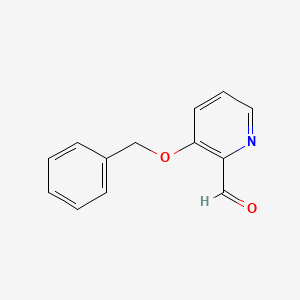

神经保护活性:已经合成并评估了芳氧乙胺衍生物的神经保护作用。这些化合物显示出保护 PC12 细胞免受谷氨酸诱导的细胞死亡的潜力,有些甚至显着延长了急性脑缺血小鼠的存活时间 Y. Zhong 等,2020。

未来方向

属性

IUPAC Name |

(4-tert-butylphenyl)-piperidin-4-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13;/h4-7,13,17H,8-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWXBTTYRJFQOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30525110 |

Source

|

| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30525110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride | |

CAS RN |

42060-78-6 |

Source

|

| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30525110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)